
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a chemical compound that is widely used in scientific research. This compound is also known as TMC and is a derivative of naphthalene. TMC is a versatile compound that has a wide range of applications in various fields of science, including chemistry, biochemistry, and physiology.
Mechanism Of Action
The mechanism of action of TMC involves the reaction of the carbonyl group with ROS, which leads to the formation of a fluorescent product. The fluorescence intensity of the product is directly proportional to the concentration of ROS in the sample. TMC is highly specific for ROS and does not react with other cellular components, which makes it an ideal probe for the detection of ROS.
Biochemical And Physiological Effects
TMC has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in laboratory experiments.
Advantages And Limitations For Lab Experiments
The main advantage of TMC is its high sensitivity and selectivity for ROS detection. It is also a non-toxic compound that can be easily synthesized in the laboratory. However, TMC has limitations in terms of its stability and solubility. It is sensitive to light and air, and it can degrade over time. TMC is also insoluble in water, which limits its use in aqueous solutions.
Future Directions
There are several future directions for the use of TMC in scientific research. One potential application is in the development of new drugs for the treatment of ROS-related diseases, such as cancer and cardiovascular disease. TMC can be used as a screening tool for the identification of compounds that can reduce ROS levels in living cells and tissues. Another potential application is in the development of new imaging techniques for the detection of ROS in vivo. TMC can be conjugated to other imaging agents, such as nanoparticles or magnetic resonance imaging (MRI) contrast agents, to create new imaging probes for the detection of ROS in living organisms.
Conclusion:
In conclusion, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride is a versatile compound that has a wide range of applications in scientific research. Its high sensitivity and selectivity for ROS detection make it an ideal probe for the study of oxidative stress and related diseases. TMC has the potential to be used in the development of new drugs and imaging techniques for the detection and treatment of ROS-related diseases.
Synthesis Methods
The synthesis of TMC involves the reaction of 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid with thionyl chloride. This reaction produces TMC as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
TMC is widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues. TMC is a highly sensitive and selective probe for the detection of ROS, and it has been used in various studies to monitor the levels of ROS in living cells and tissues.
properties
CAS RN |
104224-50-2 |
|---|---|
Product Name |
5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride |
Molecular Formula |
C15H19ClO |
Molecular Weight |
250.76 g/mol |
IUPAC Name |
5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C15H19ClO/c1-14(2)7-8-15(3,4)12-9-10(13(16)17)5-6-11(12)14/h5-6,9H,7-8H2,1-4H3 |
InChI Key |
CPWIUCQCJRWWTH-UHFFFAOYSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)Cl)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





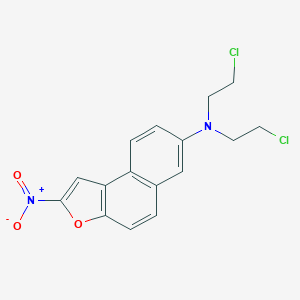
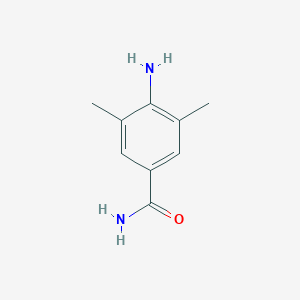
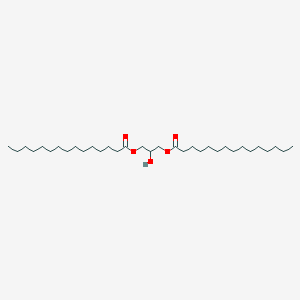

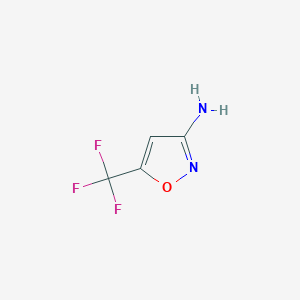

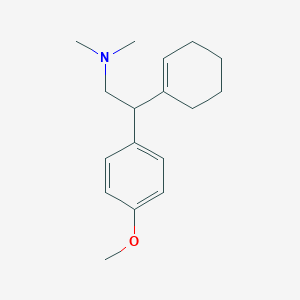

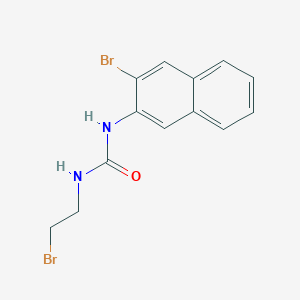
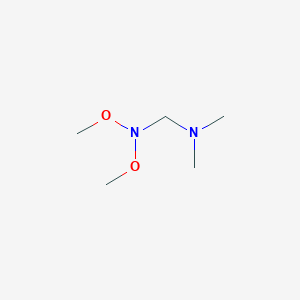

![5,5a,6,6a-Tetrahydro-5,6-methanocyclopropa[4,5]cyclopenta[1,2-c]pyridine](/img/structure/B25383.png)